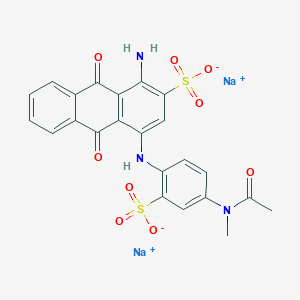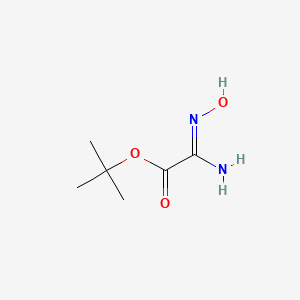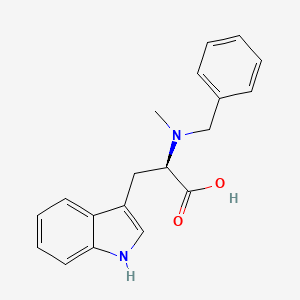![molecular formula C8H16ClNO B13450934 3,3-Dimethyl-1-oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13450934.png)
3,3-Dimethyl-1-oxa-6-azaspiro[3.4]octane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-oxa-6-azaspiro[3.4]octane hydrochloride is a chemical compound with the molecular formula C7H14ClNO. It is known for its unique spirocyclic structure, which includes both an oxygen and a nitrogen atom within the ring system.
Preparation Methods
The synthesis of 3,3-Dimethyl-1-oxa-6-azaspiro[3.4]octane hydrochloride typically involves the annulation of a cyclopentane ring with a four-membered ring. One common synthetic route includes the reaction of a suitable oxirane with an amine under controlled conditions to form the spirocyclic structure. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
3,3-Dimethyl-1-oxa-6-azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the chlorine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures depending on the desired reaction. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in synthetic applications .
Scientific Research Applications
3,3-Dimethyl-1-oxa-6-azaspiro[3.4]octane hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-oxa-6-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The presence of both oxygen and nitrogen atoms in the ring system contributes to its ability to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
3,3-Dimethyl-1-oxa-6-azaspiro[3.4]octane hydrochloride can be compared with other spirocyclic compounds such as:
1-Oxa-6-azaspiro[3.4]octane: Similar in structure but lacks the dimethyl substitution, which may affect its reactivity and biological activity.
2-Oxa-6-azaspiro[3.4]octane: Another spirocyclic compound with different substitution patterns, leading to variations in chemical properties and applications.
3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane hydrochloride:
The uniqueness of this compound lies in its specific spirocyclic structure and substitution pattern, which confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H16ClNO |
|---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
3,3-dimethyl-1-oxa-7-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-7(2)6-10-8(7)3-4-9-5-8;/h9H,3-6H2,1-2H3;1H |
InChI Key |
WKBDFXZITOLCPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC12CCNC2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![10H-Phenothiazine-2-carbonitrile, 10-[2-methyl-3-(methylamino)propyl]-](/img/structure/B13450860.png)

![(7-hexyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B13450871.png)





![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid](/img/structure/B13450919.png)



